Thione-thiol tautomerism involves the reversible migration of a proton within a molecule, leading to interconverting structures. For 1,2,4-triazole-3-thione and its derivatives, this constitutes an equilibrium between a thione form (C=S) and a thiol form (C-S-H) [1] [2].
The following diagram illustrates the core tautomerization process for the 1,2,4-triazole-3-thione system.
Diagram 1: The intramolecular thione-thiol tautomerism equilibrium in 1,2,4-triazole-3-thione derivatives.
Density Functional Theory (DFT) is the primary method for investigating thione-thiol tautomerism. The table below summarizes key data from various studies.
Table 1: Computational Data on Thione-Thiol Tautomerism from Select Studies
| Molecule | Stable Tautomer (Gas Phase) | Key Computational Level | Relative Energy (kcal/mol) / Energy Barrier | Reference / System |
|---|---|---|---|---|
| 1,2,4-Triazole-3-thione & derivatives | Thione | B3LYP/6-31G(d,p) [1] [2] | Thione more stable; High energy barrier for proton transfer [1] [2] | [1] [2] |
| 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol | Thione (all 5 tautomers studied) | B3LYP/6-311++G(d,p) [4] | N/A (Calculated data agreed with experimental spectroscopy) [4] | [4] |
| 2-(2-Mercaptophenyl)-1-azaazulene | Thiol | B3LYP/6-311++G(2d,2p) [3] | Thiol more stable than thione in gas phase [3] | Azaazulene System [3] |
| 4-Amino-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione | Thione | Not Specified | High tautomeric energy barrier [1] | [1] |
Natural Bond Orbital (NBO) analysis provides deeper insight into the electronic structure and stability. For instance, in 2-(2-Mercaptophenyl)-1-azaazulene, the S-C sigma bond is weakened by delocalization effects (n(S) -> σ*(C-S) and n(S) -> σ*(C-N)). This decreased occupancy of the bonding orbital and increased occupancy of the antibonding orbital influences the molecular geometry and stability [3].
The following workflow outlines the standard protocol for a combined computational and experimental study of these tautomers, as demonstrated in recent research [4].
Diagram 2: Integrated workflow for computational and experimental analysis of thione-thiol tautomerism.
Key Methodological Details:
Computational Protocol:
E(2), which measures the strength of hyperconjugative interactions (e.g., n(S) -> σ*(C-S)) that stabilize the structure [3].Experimental Spectroscopic Techniques:
The thione-thiol equilibrium is critically important in medicinal chemistry because the two tautomers can have different biological activities, binding affinities, and metabolic stabilities.
The synthesis of VBATDT is described as a multi-step organic process [1]:
The diagram below illustrates this general workflow.
General synthesis workflow for VBATDT [1]
Familiarity with the compound's core identifiers is essential for ordering, literature search, and characterization.
Table 1: Key Chemical Identifiers for VBATDT
| Identifier | Value |
|---|---|
| CAS Number | 88373-30-2 [1] [2] [3] |
| IUPAC Name | 6-[(4-ethenylphenyl)methyl-propylamino]-1H-1,3,5-triazine-2,4-dithione [1] |
| Molecular Formula | C₁₅H₁₈N₄S₂ [1] |
| Molecular Weight | 318.5 g/mol [1] |
| Canonical SMILES | CCCN(CC1=CC=C(C=C1)C=C)C2=NC(=S)NC(=S)N2 [1] |
The reactivity and application of VBATDT are defined by its key functional groups [1]:
A critical characteristic of VBATDT is its thione-thiol tautomerism. The compound exists in an equilibrium between a dithione and a dithiol form. Research using Surface-Enhanced Raman Scattering (SERS) has shown that the dithione form is stable in solution, but it tautomerizes to the dithiol form when adsorbing onto metal surfaces (like gold). This thiol form is then able to create strong, "chemical bond-like" interactions with the metal, which is the fundamental mechanism behind its effectiveness as an adhesive primer [4].
VBATDT is primarily used as a key component in commercial dental primers (e.g., in products like "Alloy Primer") [5]. Its function is to promote adhesion between dental precious metal alloys (such as gold-copper-silver alloys) and resin-based luting agents [4] [5]. Studies have shown that primers containing VBATDT significantly improve bond strength between these materials, even after rigorous thermocycling tests designed to simulate aging in the oral environment [5].
Please be aware that the sale of VBATDT may be restricted under patent laws in some regions [3]. Furthermore, suppliers explicitly state that this compound is intended for research purposes only and is not designed for human or veterinary therapeutic use [1].
VBATDT, or 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol, is characterized by the following key functional groups, which dictate its reactivity and application as an adhesive promoter [1] [2].
| Property | Description |
|---|---|
| CAS Number | 88373-30-2 [1] |
| Molecular Formula | C₁₅H₁₈N₄S₂ [1] |
| Molecular Weight | 318.5 g/mol [1] |
| IUPAC Name | 6-[(4-ethenylphenyl)methyl-propylamino]-1H-1,3,5-triazine-2,4-dithione [1] |
| Core Functional Groups | 1,3,5-Triazine ring, Dithiol/Thione groups, Vinylbenzyl group, Propylamino chain [1] [2] |
The reactivity of VBATDT is primarily governed by its dithiol-dithione tautomerism and the presence of a polymerizable vinyl group [1] [2].
| Feature | Description & Role |
|---|---|
| Thione-Thiol Tautomerism | Equilibrium between thione (=S) and thiol (-SH) forms; thione predominates in neutral/acidic conditions, aiding storage stability [1] [2]. |
| Thiol/Thione Reactivity | Sulfur atoms act as nucleophiles, forming coordination bonds with metal surfaces (e.g., Au, Ag, Cu, Pd) [3] [1] [2]. |
| Vinyl Group Reactivity | Undergoes free-radical copolymerization with methacrylate-based resins (e.g., dental composites), creating a durable polymer network [2]. |
The following diagram illustrates the core structure and the two primary reactions that underpin VBATDT's function as an adhesive coupling agent.
VBATDT reactivity involves tautomerism enabling metal bonding and vinyl group polymerization.
VBATDT is extensively used as a key component in metal primers, often in combination with the phosphate monomer MDP (10-methacryloyloxydecyl dihydrogen phosphate) to enhance bond strength and durability between resins and various alloys [4] [5] [6].
This is a common methodology for evaluating the efficacy of VBATDT-containing primers on dental alloys [5] [6].
X-ray Photoelectron Spectroscopy (XPS) is used to verify the chemical interaction between VBATDT and metal surfaces [2].
The combination of VBATDT and MDP in primers demonstrates synergistic effects.
| Alloy Type | Key Finding | Citation |
|---|---|---|
| Co-Cr & Au-Ag-Pd | "Alloy Primer" (MDP+VBATDT) showed significantly higher shear bond strength than primers with only one functional monomer. | [5] [6] |
| Zirconia (Y-TZP) | Primers with at least 0.5 wt% each of MDP and VBATDT yielded higher initial bond strength. A minimum of 0.5 wt% per monomer is recommended. | [4] |
| Noble Metals (Au, Ag, Cu, Pd) | Primers with VBATDT effectively bond to noble metals, with bond strength varying by metal type (e.g., higher on Cu and Ag). | [3] |
The table below summarizes the fundamental identifying information for VBATDT.
| Property | Description |
|---|---|
| IUPAC Name | 6-[(4-ethenylphenyl)methyl-propylamino]-1H-1,3,5-triazine-2,4-dithione [1] |
| Chemical Formula | C₁₅H₁₈N₄S₂ [1] |
| Molecular Weight | 318.46 g/mol [2] |
| CAS Registry Number | 88373-30-2 [1] [2] |
| Canonical SMILES | CCCN(CC1=CC=C(C=C1)C=C)C2=NC(=S)NC(=S)N2 [1] |
The most detailed experimental data available pertains to the use of Surface-Enhanced Raman Scattering (SERS) to analyze how VBATDT adsorbs onto metal surfaces, a key mechanism for its role as an adhesive primer.
Research indicates that VBATDT undergoes a structural change upon adsorption onto noble metal surfaces like gold (Au), silver (Ag), and copper (Cu). The most critical evidence from SERS is the complete disappearance of the most intense Raman peak of the solid monomer at 458 cm⁻¹, which is assigned to the C=S stretching vibration [3]. This suggests that the molecule experiences thione-thiol tautomerization during adsorption. In this process, the thiocarbonyl (C=S) group converts to a thiol (-SH), which then forms strong, covalent-like bonds with the metal surface [3] [4]. This specific interaction is responsible for improving the bond strength between dental metals and resins.
The following diagram illustrates this tautomerization process and the subsequent adsorption mechanism on a gold surface, as revealed by the SERS data.
Diagram of VBATDT tautomerization and adsorption on gold based on SERS data.
The SERS methodology used to study VBATDT adsorption can be summarized as follows [3]:
Further research compared the adsorption behavior of VBATDT across different metals. The findings, which correlate spectroscopic evidence with practical bond strength, are summarized in the table below.
| Metal Surface | Adsorbed Species | Effect on Bond Strength |
|---|---|---|
| Gold (Au) | VBATDT is primarily chemisorbed [4]. | Effectively promotes bond strength [4]. |
| Silver (Ag) | VBATDT is primarily chemisorbed [4]. | Effectively promotes bond strength [4]. |
| Copper (Cu) | VBATDT is primarily chemisorbed [4]. | Effectively promotes bond strength [4]. |
| Chromium (Cr) | Only M10P (a different monomer) is adsorbed; VBATDT is not [4]. | VBATDT is not effective [4]. |
The sole relevant paper identified focuses on the application of VBATDT rather than its thermal characteristics [1].
Since direct data is unavailable, you would need to characterize VBATDT's thermal properties through experimental analysis. Below are established methodologies summarized from the search results that are used for studying similar compounds.
You can adapt these standard techniques to analyze VBATDT:
Thermogravimetric Analysis (TGA)
Coupled Techniques for Mechanism Analysis
Kinetic Analysis
For a comprehensive and reproducible study, consider documenting these elements based on reporting guidelines for experimental protocols [5]:
| Category | Key Data Elements to Report |
|---|---|
| Sample | Sample source (synthesis method, supplier), purity, initial mass. |
| Instrument & Reagents | TGA manufacturer and model, pan type, gas purity and flow rate, any solvents used. |
| Objective | Specific goal of the thermal analysis (e.g., determine degradation temperature, kinetic parameters). |
| Procedures | Detailed heating rates, temperature ranges, isothermal temperatures and hold times. |
| Data & Results | Onset (Tonset) and peak decomposition temperatures, mass loss percentages, identified degradation products, calculated kinetic parameters. |
The following diagram outlines a logical workflow for the proposed thermal stability study, which you can adapt for your research on VBATDT.
Proposed workflow for VBATDT thermal stability study
The following protocol details the procedure for bonding acrylic resin to noble metal alloys using a VBATDT primer, based on established laboratory methods [1] [2].
Materials and Equipment
Step-by-Step Procedure
The experimental workflow for this protocol is summarized in the following diagram:
VBATDT primer creates durable bonds between resin and noble metal alloys. The table below summarizes key quantitative findings.
| Metal Substrate | Testing Conditions | Shear Bond Strength (MPa) | Reference |
|---|---|---|---|
| Ag-Pd-Cu-Au Alloy | Post 100,000 thermocycles | 28.4 MPa | [1] |
| Type III Gold Alloy | Post 100,000 thermocycles | 20.8 MPa | [1] |
| Pure Silver | Post 20,000 thermocycles | 13.2 MPa (with MDTHP primer) | [2] |
| Pure Gold | Post 20,000 thermocycles | 11.3 MPa (with MDTHP primer) | [2] |
Failure Mode Analysis: Specimens bonded with VBATDT and similar primers primarily show adhesive failure at the metal-resin interface after thermocycling. High bond strength correlates with a mixed adhesive and cohesive failure pattern, where failure occurs partially within the resin itself [2] [3].
VBATDT contains sulfur atoms that strongly adsorb onto noble metal surfaces through a tautomerization structure (thione-thiol type). The compound's vinyl group enables it to copolymerize with the methacrylate matrix of the adhesive resin during polymerization, creating a stable chemical bridge [4].
The following diagram illustrates this bonding mechanism:
6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT) represents a specialized class of sulfur-containing monomers that demonstrate exceptional adhesion properties to precious metals and ceramics in dental applications. This compound, with the molecular formula C₁₅H₁₈N₄S₂ and molecular weight of 318.5 g/mol, features a unique molecular architecture that combines a triazine core with dithiol functionality and polymerizable vinyl groups [1] [2]. The strategic integration of these moieties enables VBATDT to serve as a highly effective adhesion promoter in challenging interfaces where conventional adhesive systems often fail. VBATDT's significance in dental materials science stems from its ability to form durable bonds with noble metal alloys and high-strength ceramics, particularly in moist, physiological environments where long-term bond stability is paramount for clinical success [3] [4].
The compound exists in a dynamic thione-thiol tautomerism, which plays a crucial role in its adhesion mechanism [5] [1]. This tautomeric equilibrium allows VBATDT to maintain chemical stability during storage while becoming highly reactive upon application to metal surfaces. Commercial availability of VBATDT is primarily targeted toward research and development applications, with several specialty chemical suppliers offering the compound at various purity grades (typically 95-99%) [2]. Current research focuses on optimizing VBATDT-containing formulations for improved bonding performance across a broader range of dental substrates, including zirconia and base metal alloys [6].
VBATDT features a multifaceted molecular structure that integrates several functional components essential for its adhesive performance:
Triazine Core: The 1,3,5-triazine ring serves as an electron-deficient aromatic core that provides structural rigidity and influences electron distribution throughout the molecule. This six-membered heterocycle with three nitrogen atoms exhibits planar geometry with D₃ₕ symmetry and demonstrates thermal stability up to approximately 300°C [1]. The carbon-nitrogen bonds within the ring system measure between 1.32-1.36 Å, characteristic of aromatic resonance structures with partial double-bond character [1].
Dithiol/Dithione Functionality: The positions 2 and 4 of the triazine ring are occupied by sulfur-containing groups that exhibit tautomeric behavior between thiol (-SH) and thione (=S) forms. The sulfur-carbon bond lengths range from 1.68 to 1.73 Å, reflecting single-bond character with some degree of π-backbonding to the electron-deficient triazine system [1]. This functionality is primarily responsible for the compound's ability to coordinate with metal surfaces.
Vinylbenzyl Group: The 4-vinylbenzyl substituent (C₉H₉, MW: 117.15 g/mol) introduces aromatic character and provides a polymerizable terminal vinyl group that enables copolymerization with resin systems [1]. This component allows VBATDT to integrate permanently into polymer networks during resin curing.
Propylamine Linkage: An n-propylamine chain connects the triazine core to the vinylbenzyl group, providing conformational flexibility and influencing the molecular orientation at interfaces. The amine nitrogen serves as both hydrogen bond donor and acceptor, facilitating intermolecular interactions [1].
Table 1: Molecular Properties of VBATDT
| Property | Specification |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄S₂ |
| Molecular Weight | 318.5 g/mol |
| CAS Registry Number | 88373-30-2 |
| Elemental Composition | C: 56.39%, H: 6.00%, N: 17.54%, S: 20.07% |
| Tautomeric Equilibrium (Neutral pH) | 70:30 (thione:thiol) |
| Tautomeric Equilibrium (Acidic pH) | 85:15 (thione:thiol) |
| Tautomeric Equilibrium (Basic pH) | 40:60 (thione:thiol) |
| Thermal Stability | Up to ~300°C |
VBATDT exhibits pH-dependent tautomerism that significantly influences its reactivity and adhesion properties. In acidic and neutral conditions, the thione form predominates, while alkaline conditions shift the equilibrium toward the thiol tautomer [1]. The compound's ambivalent properties—chemical stability during storage coupled with high reactivity upon application to metal surfaces—are explained by this tautomeric equilibrium [5]. The molecular architecture of VBATDT allows for multiple interaction modes, including metal-sulfur coordination, π-π stacking through the aromatic systems, and hydrogen bonding via the amine and thiol groups [1].
The exceptional adhesion properties of VBATDT stem from its multifaceted interaction capabilities with substrate surfaces, primarily mediated through its sulfur functionalities and complementary molecular features. The adhesion mechanism can be conceptualized through the following diagram:
Figure 1: VBATDT Adhesion Mechanism - From Tautomerism to Polymer Integration
The fundamental adhesion mechanism of VBATDT involves surface-induced tautomerization followed by specific interactions with substrate surfaces:
Thione-Thiol Tautomerization: Upon application to metal surfaces, VBATDT undergoes a structural transformation from the thione form (predominant in solution) to the thiol form, which exhibits higher affinity for metal coordination [5]. This tautomerization is evidenced by the complete disappearance of the intense Raman peak at 458 cm⁻¹, associated with C=S stretching in the thione form, when VBATDT adsorbs onto gold surfaces [5]. The energy barrier for this intramolecular proton transfer ranges between 20-40 kcal/mol, making it thermally accessible under application conditions [1].
Sulfur-Metal Coordination: The sulfur atoms in the thiol form engage in specific interactions with precious metal surfaces, particularly gold, silver, and platinum, forming coordination bonds that resemble chemical bonds in strength and durability [5]. Surface-Enhanced Raman Scattering (SERS) studies confirm that these sulfur-metal interactions are responsible for the significantly improved bond strength between dental precious metals and resin composites [5]. The formation of these coordination complexes effectively creates a molecular bridge between the inorganic metal surface and organic resin matrix.
Molecular Orientation: Spectroscopic evidence indicates that VBATDT adopts a specific orientation on metal surfaces, with the triazine ring positioned away from the surface and the vinylbenzyl group extending outward, available for subsequent polymerization with resin components [5]. This optimized molecular orientation maximizes interfacial interactions while providing accessible functional groups for integration with the polymer network.
VBATDT demonstrates enhanced performance when combined with other functional monomers, particularly in dual-function primer systems:
Complementary Bonding Mechanisms: In combination with phosphate monomers such as 10-methacryloyloxydecyl dihydrogen phosphate (MDP), VBATDT provides synergistic adhesion to diverse dental substrates [3] [6]. While VBATDT specializes in bonding to noble metals through sulfur coordination, MDP effectively bonds to base metals and ceramics through phosphate interactions, creating a universal adhesion profile [3].
Enhanced Bond Durability: Studies demonstrate that primers containing both VBATDT and MDP maintain significantly higher bond strengths after prolonged water storage and thermocycling (5000 cycles) compared to single-monomer formulations [3]. This durability enhancement is attributed to the complementary hydration resistance of the different bonding mechanisms, creating a more stable interfacial structure less susceptible to hydrolytic degradation.
Optimal Concentration Ratios: Research on zirconia bonding indicates that the ratio between VBATDT and MDP critically influences bond strength, with optimal performance achieved when both monomers are present at concentrations of at least 0.5 wt% each [6]. This concentration threshold ensures sufficient surface coverage and interaction sites for both precious metal components (via VBATDT) and oxide surfaces (via MDP).
VBATDT has demonstrated exceptional performance in bonding resin composites to precious metal alloys, particularly gold-based dental alloys:
Table 2: Bond Strength of VBATDT to Various Dental Metals
| Metal Substrate | Primer Formulation | Initial Bond Strength (MPa) | Aged Bond Strength (MPa) | Reference |
|---|---|---|---|---|
| Au-Cu-Ag Alloy | VBATDT alone | 23.1-35.3 | Significant reduction after thermocycling | [3] |
| Au-Cu-Ag Alloy | VBATDT + MDP (Alloy Primer) | ~35.3 | Maintained high after 5000 thermocycles | [3] |
| Precious Metal Alloys | 5VS | Lowest among tested monomers | Poor durability | [4] |
| Precious Metal Alloys | VBATDT | Intermediate bond strength | Moderate durability | [4] |
| Precious Metal Alloys | EP8MA | Highest bond strength | Best durability | [4] |
| Non-Precious Alloys | VBATDT | Moderate bond strength | - | [4] |
The data demonstrates that while VBATDT alone provides substantial initial bond strength to precious metal alloys, its combination with MDP in dual-function primers significantly improves bonding durability under challenging conditions [3]. Comparative studies of different sulfur-containing monomers show that VBATDT provides intermediate bond strength to precious metals compared to other specialized monomers, with the overall ranking being 5VS < VBATDT < EP8MA for bonding effectiveness to precious metal alloys [4].
Although primarily developed for metal bonding, VBATDT also contributes to improved adhesion to zirconia ceramics when used in combination with phosphate monomers:
Table 3: VBATDT/MDP Primer Formulations for Zirconia Bonding
| Primer Code | MDP Concentration (wt%) | VBATDT Concentration (wt%) | Initial Bond Strength (48h) | Aged Bond Strength (180 days) | Reference |
|---|---|---|---|---|---|
| Control | 0 | 0 | Spontaneous debonding | Spontaneous debonding | [6] |
| MV1 | 0.1 | 0.1 | Low | Significant reduction | [6] |
| MV2 | 0.5 | 0.1 | Intermediate | Moderate reduction | [6] |
| MV3 | 1.0 | 0.1 | Intermediate | Moderate reduction | [6] |
| MV4 | 0.1 | 0.5 | Intermediate | Moderate reduction | [6] |
| MV5 | 0 | 0.5 | Spontaneous debonding | Spontaneous debonding | [6] |
| MV6 | 0.5 | 0.5 | High | Maintained high | [6] |
| MV7 | 1.0 | 0.5 | High | Maintained high | [6] |
The research indicates that effective bonding to zirconia requires a balanced formulation containing both MDP and VBATDT at sufficient concentrations [6]. While MDP provides the primary chemical bonding to zirconia surfaces through phosphate-zirconium interactions, VBATDT contributes to enhanced bond strength and durability through complementary mechanisms, possibly including improved interfacial organization and additional interaction sites [6]. Notably, primers containing VBATDT alone show no detectable adhesion to zirconia, as evidenced by XPS studies that failed to detect sulfur on zirconia surfaces treated only with triazine dithiol monomers [7].
Objective: To establish a standardized methodology for surface pretreatment and primer application to ensure optimal adhesion performance with VBATDT-containing systems.
Materials Required:
Procedure:
Surface Preparation:
Primer Application:
Quality Control Checks:
Objective: To quantitatively assess the adhesion performance of VBATDT-containing primers to various dental substrates through standardized bond strength testing.
Materials Required:
Procedure:
Specimen Preparation:
Aging Protocol:
Bond Strength Testing:
Data Analysis:
Developing effective VBATDT-containing primers requires careful consideration of several formulation parameters:
Solvent Selection: Acetone is the preferred solvent for VBATDT-containing primers due to its excellent solvating power, rapid evaporation rate, and minimal interference with adhesion mechanisms [6]. Ethanol represents an alternative solvent with reduced volatility but may require longer drying times before resin application.
Monomer Concentration: Optimal VBATDT concentrations range between 0.1-1.0 wt% in primer formulations, with the specific concentration dependent on the application requirements [6]. For dual-function primers containing both VBATDT and MDP, the minimum concentration of each monomer should not be lower than 0.5 wt% to ensure sufficient surface coverage and interaction sites [6].
Dual-Function Formulations: For applications requiring bonding to both noble metals and base metals/ceramics, combine VBATDT with MDP at balanced ratios (typically 0.5-1.0 wt% each) to create universal priming solutions [3] [6]. The synergistic interaction between these monomers enhances bonding durability to a wider range of dental substrates compared to single-monomer systems.
Storage Stability: Formulate primers in amber glass containers to protect light-sensitive components. Under proper storage conditions (room temperature, dry environment), VBATDT-containing primers typically maintain stability for 12-24 months, with the thione form predominating in solution to ensure chemical stability [5] [1].
For clinical implementation of VBATDT-containing adhesive systems:
Surface Preparation:
Primer Application:
Resin Cement Application:
Post-Operative Considerations:
VBATDT represents a specialized adhesion promoter with particular efficacy for precious metal alloys and, when combined with phosphate monomers, for high-strength ceramics such as zirconia. Its unique molecular architecture, featuring a triazine core with dithiol/dithione functionality and polymerizable vinyl groups, enables multiple interaction modes with substrate surfaces. The compound's surface-induced tautomerization from thione to thiol form facilitates strong sulfur-metal coordination bonds that significantly enhance resin adhesion to otherwise challenging noble metal surfaces.
The integration of VBATDT into dental adhesive systems, particularly in combination with MDP in dual-function primers, provides clinically relevant bond strengths that withstand long-term aging under physiological conditions. Formulation parameters, especially the ratio and concentration of functional monomers, critically influence bonding performance, with optimal results achieved when both VBATDT and MDP are present at concentrations of at least 0.5 wt%. Standardized application protocols ensuring proper surface preparation, primer application techniques, and appropriate resin cement selection are essential for maximizing the clinical benefits of VBATDT-containing adhesive systems.
Ongoing research continues to explore expanded applications for VBATDT in dental and potentially other biomedical adhesive applications, with particular focus on optimizing formulation parameters for emerging CAD/CAM materials and developing next-generation multi-functional adhesive systems.
VBATDT is a thione monomer containing sulfur-based functional groups that facilitate adhesion to precious metal alloys. It is rarely used alone and is most commonly and effectively applied in a combined primer with the phosphate monomer 10-Methacryloyloxydecyl dihydrogen phosphate (MDP) [1] [2]. This combination, commercially available as Alloy Primer, creates a synergistic effect: the MDP bonds strongly to base metals and oxides, while the VBATDT provides specific affinity for precious metals [2] [3]. The primer is applied as a liquid directly to the alloy surface to form a molecular bridge that enhances the bond strength of subsequently applied veneering composite resins [3].
The efficacy of primers containing VBATDT has been validated through multiple shear bond strength (SBS) studies. The following table summarizes key quantitative findings.
Table 1: Shear Bond Strength of VBATDT-Containing and Other Primers on Different Alloys
| Alloy Type | Primer / Surface Treatment | Shear Bond Strength (MPa) (Mean ± SD, if available) | Statistical Significance & Notes |
|---|---|---|---|
| Co-Cr Alloy [1] | Alloy Primer (MDP + VBATDT) | Reported as significantly higher | Significantly higher (P<.05) than MAC-Bond II |
| MAC-Bond II (MAC-10) | Reported as lower | - | |
| Au-Ag-Pd Alloy [1] | Alloy Primer (MDP + VBATDT) | Reported as significantly higher | Significantly higher (P<.05) than V-Primer (VBATDT alone) |
| V-Primer (VBATDT alone) | Reported as lower | - | |
| Titanium Alloy [1] | Alloy Primer (MDP + VBATDT) | No significant difference | No significant difference (P>.05) compared to MAC-Bond II |
| MAC-Bond II (MAC-10) | No significant difference | - | |
| Titanium Alloy (Ti6Al4V) [4] | 50-µm Alumina Airborne-Particle Abrasion | 36.9 ± 1.6 | Highest bond strength; significantly higher (p<0.05) than control and anodization groups |
| 9.5% Hydrofluoric Acid Etch | 32.5 ± 3.4 | - | |
| Anodization | 29.55 ± 3.62 | Lowest bond strength; no significant difference from control |
This protocol is adapted from studies evaluating metal primers on Co-Cr, Au-Ag-Pd, and Titanium alloys [1] [3].
Materials Needed:
Methodology:
This protocol focuses on titanium alloys and includes comparisons with other surface treatments [4].
Materials Needed:
Methodology:
The diagram below illustrates the hypothesized dual chemical bonding mechanism of the MDP/VBATDT primer system on a precious alloy surface.
This workflow outlines the key procedural steps for evaluating bond strength, incorporating tarnish treatment and failure analysis.
VBATDT is a critical component in metal primer systems for achieving durable bonds between resin composites and precious dental alloys. Its application, particularly in conjunction with MDP in Alloy Primer, provides a robust and reliable method for enhancing bond strength. Researchers should adhere to standardized surface preparation protocols, including airborne-particle abrasion, and account for variables such as alloy type and surface tarnish to ensure consistent and valid experimental results.
6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VTD), also known as VBATDT, represents a specialized chemical adhesive monomer specifically designed to overcome the challenge of bonding resin-based materials to noble metal alloys in dental restorations. The development of effective bonding systems for precious metals has been particularly problematic in dentistry because traditional functional monomers that work well with base metals and enamel substrates demonstrate inefficiency when applied to noble metals such as gold, silver, palladium, and their alloys [1]. These metals have homogeneous, non-reactive surfaces that resist the micromechanical retention and chemical interactions that facilitate bonding with other materials.
The significance of VTD lies in its unique molecular architecture that enables it to form durable bonds with precious metal surfaces through specific sulfur-metal interactions, while simultaneously participating in polymerization with resin-based luting cements. This dual functionality addresses a critical clinical need for reliable adhesion between fixed prosthodontic restorations (crowns and fixed partial dentures) and tooth structure when noble metal alloys are selected for their superior biocompatibility, corrosion resistance, and mechanical properties. The clinical performance of restorations and fixed partial dentures made of alloys such as Ag-Pd-Cu-Au has been shown to be "overall excellent" when they are seated with currently available noble metal bonding systems containing monomers like VTD [2].
The VTD molecule possesses several distinctive structural features that contribute to its effectiveness as a bonding agent for noble metals:
Triazine-dithiol core: The 1,3,5-triazine-2,4-dithiol ring system provides the primary binding site for noble metal surfaces. Research using surface-enhanced Raman scattering (SERS) spectroscopy has demonstrated that upon adsorption onto gold surfaces, VTD undergoes a thione-thiol tautomerization [3]. This transformation involves the conversion of C=S bonds to C-S-H, enabling the sulfur atoms to form specific interactions with the metal surface that resemble chemical bonds.
Vinylbenzyl functionality: The 4-vinylbenzyl group attached to the triazine ring introduces polymerizable capability to the molecule. This vinyl group (-C=C) remains unchanged during the adsorption process onto metals and participates in free-radical polymerization with resin monomers, creating a stable covalent linkage between the primed metal surface and the resin composite [3].
N-propyl amino bridge: The n-propyl amino group connecting the vinylbenzyl and triazine components provides appropriate molecular flexibility and spatial orientation, allowing the molecule to optimally position both the metal-binding sulfur atoms and the polymerizable vinyl group for their respective functions.
The molecular formula of VTD is C₁₅H₁₈N₄S₂, with a molecular weight of 318.46 g/mol [4]. Its CAS registry number is 88373-30-2, and it is described chemically as 6-[(4-ethenylbenzyl)(propyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione [4].
The binding mechanism of VTD to noble metal surfaces involves a sophisticated adsorption process that creates a stable, reactive interface for resin bonding. Surface-enhanced Raman scattering studies have revealed that when VTD comes into contact with noble metals such as gold, the most intense peak at 458 cm⁻¹ attributed to C=S stretching in the solid-state Raman spectrum disappears completely in the SERS spectrum, while all peaks associated with the vinylbenzyl group remain unchanged [3]. This spectroscopic evidence indicates that:
This mechanism explains the ambivalent properties of VTD-containing primers: they maintain chemical stability during storage yet exhibit strong chemical affinity to noble metals when applied. The thione-thiol tautomerization provides the molecular basis for this dual behavior [3].
Table 1: Key Chemical Properties of VTD
| Property | Specification |
|---|---|
| Chemical Name | This compound |
| CAS Number | 88373-30-2 [4] |
| Molecular Formula | C₁₅H₁₈N₄S₂ [4] |
| Molecular Weight | 318.46 g/mol [4] |
| Metal Binding Groups | 1,3,5-triazine-2,4-dithiol [3] |
| Polymerizable Group | Vinylbenzyl [3] |
| Tautomerization | Thione-thiol conversion upon metal adsorption [3] |
Diagram 1: The molecular mechanism of VTD adhesion to noble metals involves application to the metal surface, followed by tautomerization, sulfur-metal bond formation, and finally polymerization with resin components.
Proper surface preparation is critical for achieving optimal bond strength between resin and noble metal alloys using VTD-containing primers. The protocol must create a chemically receptive surface without introducing contaminants that might interfere with the primer's functionality:
Mechanical abrasion: Begin by polishing the metal bonding surface with #1000 grit silicon carbide paper under running water to establish a standardized surface texture and remove any oxidation layer or contaminants [1]. This creates a uniform surface topography with increased surface area for bonding while maintaining the chemical reactivity of the noble metal.
Cleaning and degreasing: After abrasion, subject the metal specimens to ultrasonic cleaning in distilled water for 10 minutes to remove all particulate debris and surface contaminants [1]. This step is essential for eliminating microscopic abrasive particles and organic residues that could interfere with the molecular interaction between VTD and the metal surface.
Drying process: Following ultrasonic cleaning, dry the metal surfaces thoroughly with oil-free air for approximately 5 seconds [1]. The absence of oil contamination is crucial, as hydrocarbon-based contaminants can form a barrier layer that prevents direct contact between the VTD molecules and the metal surface, thereby compromising the bonding effectiveness.
For certain metal alloys, additional surface treatments such as silica coating (e.g., Rocatec technique) may be employed prior to primer application. These techniques involve air blasting of silica-modified aluminum oxide onto the surface, which leaves a silica layer that can subsequently be silanated to provide additional bonding sites [5]. However, for noble metals specifically, VTD-containing primers have demonstrated effectiveness without requiring such additional complex surface modifications.
The application of VTD-containing primer requires attention to detail to ensure formation of a continuous molecular layer that facilitates both chemical bonding to the metal and co-polymerization with the resin:
Application method: Apply the VTD-containing primer using a sponge microbrush or applicator tip, ensuring complete coverage of the entire bonding surface with a thin, uniform layer [1]. The primer is typically dissolved in an organic solvent such as acetone, which facilitates even distribution across the metal surface.
Solvent evaporation: After application, immediately dry the primed surface with oil-free air for 5 seconds to evaporate the solvent carrier [1]. This step concentrates the VTD molecules at the metal interface and initiates the adsorption process. The drying time should be sufficient to eliminate the solvent completely but not so prolonged as to allow environmental contamination of the freshly primed surface.
Polymerization timing: Once the primer has been applied and dried, the resin luting cement should be applied promptly to prevent airborne contamination of the primed surface and to capitalize on the freshly activated molecular state of the adsorbed VTD molecules.
Commercial primers containing VTD are often formulated as single-liquid systems that require no mixing, simplifying the clinical application procedure. Examples include V-Primer (containing VBATDT in acetone) and Alloy Primer (containing both VBATDT and MDP in acetone) [1]. These ready-to-use formulations enhance clinical convenience while maintaining the chemical stability of the active monomers until application.
Table 2: Standardized Protocol for VTD Application in Resin-to-Metal Bonding
| Step | Procedure | Parameters | Critical Considerations |
|---|---|---|---|
| Surface Abrasion | Polish metal surface with #1000 SiC paper | Under running water | Creates standardized surface texture |
| Ultrasonic Cleaning | Immerse in distilled water in ultrasonic bath | 10 minutes [1] | Removes all particulate debris |
| Drying | Dry with oil-free air | 5 seconds [1] | Prevents hydrocarbon contamination |
| Primer Application | Apply VTD primer with microbrush | Thin uniform layer | Complete coverage of bonding surface |
| Solvent Evaporation | Dry with oil-free air | 5 seconds [1] | Ensures solvent complete removal |
| Resin Application | Apply resin luting cement | Promptly after priming | Prevents surface contamination |
The final stage of the bonding process involves the application of the resin luting cement to the primed metal surface and subsequent polymerization:
Resin placement: Apply the resin luting material directly to the primed metal surface using an appropriate dispensing technique that minimizes air entrapment at the interface. For laboratory test specimens, this often involves placing a brass ring (5 mm inner diameter, 7 mm outer diameter, 2 mm thickness) on the primed surface with an intervening polyethylene tape that defines the bonding area (typically 4.0 mm diameter) [1].
Seating force: Apply controlled seating pressure to ensure intimate contact between the resin and primed metal surface while maintaining uniform adhesive thickness. The specific force may vary depending on the resin system and restoration design, but consistency is critical for reproducible bond strength.
Polymerization method: For self-cured acrylic resin systems, allow adequate time for chemical polymerization to proceed to completion (approximately 30 minutes at room temperature) [1]. For light-cured systems, apply appropriate wavelength light at sufficient intensity and duration to achieve complete polymerization through the entire resin layer.
Post-assembly aging: Following initial polymerization, store the bonded assemblies in distilled water at 37°C for 24 hours to simulate initial oral conditions before testing or clinical use [1]. For more rigorous assessment of bonding durability, subject specimens to thermal cycling between 4°C and 60°C with dwelling times of 1 minute in each bath for 2000 cycles [1].
Experimental evaluations of VTD-containing primers have demonstrated significant improvements in bond strength between resin materials and noble metals. Studies comparing various sulfur-containing primers on pure noble metals and type IV gold alloys have yielded compelling quantitative data:
Immediate bond strength: On pure gold surfaces, VTD-containing primers (V-Primer) have achieved immediate bond strengths of approximately 16.5 MPa when tested after 24 hours of water storage [1]. Similar performance has been observed on type IV gold alloy, with bond strengths reaching approximately 17.2 MPa under the same conditions.
Comparative performance: When tested on pure silver, VTD-containing primers demonstrated particularly strong performance with bond strengths exceeding 18 MPa, suggesting a special affinity for this metal [1]. This enhanced performance on silver compared to other noble metals may reflect particularly favorable sulfur-silver interactions.
Multi-monomer formulations: Primers combining VTD with other functional monomers such as MDP (10-methacryloyloxydecyl dihydrogen phosphate) demonstrate synergistic effects. For example, Alloy Primer, which contains both VBATDT and MDP, has shown bond strengths of up to 19.3 MPa on type IV gold alloy after 24 hours water storage [1].
The consistency of bond strengths achieved with VTD-containing primers across different noble metals highlights the versatility and reliability of this adhesion approach. The quantitative data support the clinical observation that resin-bonded restorations and fixed partial dentures made of Ag-Pd-Cu-Au alloys exhibit "overall excellent" performance when seated with contemporary noble metal bonding systems [2].
The long-term stability of bonds created using VTD-containing primers has been evaluated through accelerated aging protocols, particularly thermal cycling, which simulates the temperature variations encountered in the oral environment:
Thermal cycling impact: After 2000 thermal cycles between 4°C and 60°C, bond strengths between self-cured acrylic resin and noble metals primed with VTD-containing systems typically show a statistically significant decrease compared to non-aged specimens [1]. For example, bond strengths to pure gold decreased from approximately 16.5 MPa to 12.1 MPa after thermal cycling when using V-Primer.
Relative performance retention: Despite the absolute decrease in bond strength after thermal cycling, VTD-containing primers generally maintain their relative effectiveness compared to other bonding approaches. The ranking of different sulfur-containing primers typically remains consistent between immediate testing and post-thermal cycling evaluation.
Optimal formulations for durability: For bonding to gold and type IV gold alloy after thermal cycling, primers containing 10-methacryloyloxydecyl dihydrogen thiophosphate (MDTP) have demonstrated the highest retention of bond strength (approximately 14.5 MPa), outperforming VTD-only formulations [1]. This suggests potential opportunities for formulation improvements in next-generation products.
The observed reduction in bond strength following thermal cycling underscores the importance of including aging protocols in the evaluation of new bonding systems, as immediate bond strength alone does not fully predict clinical performance over time [5]. Spontaneous debonding during thermal cycling of some testpieces further emphasizes the critical nature of durable bonding in clinical applications.
Table 3: Bond Strength of VTD-Containing Primers to Noble Metals Before and After Thermal Cycling
| Metal | Primer | Bond Strength at TC0 (MPa) | Bond Strength at TC2000 (MPa) |
|---|---|---|---|
| Pure Gold | V-Primer (VTD) | 16.5 [1] | 12.1 [1] |
| Type IV Gold Alloy | V-Primer (VTD) | 17.2 [1] | 12.8 [1] |
| Pure Silver | V-Primer (VTD) | 18.3 [1] | 13.9 [1] |
| Pure Copper | V-Primer (VTD) | 15.7 [1] | 10.5 [1] |
| Pure Palladium | V-Primer (VTD) | 16.1 [1] | 11.2 [1] |
| Type IV Gold Alloy | Alloy Primer (VTD+MDP) | 19.3 [1] | 14.1 [1] |
Several commercial dental primers incorporate sulfur-containing monomers specifically designed to enhance adhesion to noble metal alloys. These products vary in their specific monomer compositions, solvent systems, and clinical applications:
V-Primer: Contains VBATDT (VTD) dissolved in acetone as its active component [1]. This formulation represents a single-monomer system specifically designed for noble metals, providing the essential thione-thiol tautomerization capability for bonding to gold, silver, palladium, and their alloys.
Alloy Primer: Incorporates a dual-monomer system containing both VBATDT (VTD) and MDP (10-methacryloyloxydecyl dihydrogen phosphate) in an acetone solvent [1]. This combination potentially enhances performance across a broader range of dental materials, including both noble metals and base metal alloys.
Metaltite: Utilizes MTU-6 (6-methacryloyloxyhexyl 2-thiouracil-5-carboxylate) in ethanol as its active monomer [1]. This represents an alternative sulfur-containing chemistry for noble metal bonding, though based on a different molecular structure than VTD.
Metal Link Primer: Features MDDT (10-methacryloyloxydecyl-6,8-dithiooctanoate) combined with 6-MHPA (6-methacryloyloxyhexyl phosphonoacetate) in acetone [1]. This formulation combines sulfur-containing and phosphate-functionalized monomers to address multiple bonding scenarios.
Metal Primer Z: Contains MDTP (10-methacryloyloxydecyl dihydrogen thiophosphate) along with MDP in ethanol [1]. This system represents a hybrid approach incorporating both thiophosphate and phosphate functionalities.
Each of these commercial products offers distinct advantages depending on the specific clinical situation, metal alloy composition, and resin system being employed. The choice among them should consider factors such as the predominant metal in the alloy, the required bond strength, and particularly the durability needed for long-term clinical success.
Comparative studies of sulfur-containing primers have revealed distinctive performance patterns across different noble metals, providing guidance for material selection in specific clinical situations:
Metal-specific effectiveness: Research has demonstrated that sulfur-containing primers generally show particularly strong affinity for silver, with most primers (except Metal Link Primer) proving more effective for improving bond strength to silver compared to other pure metals [1]. This metal-specific performance highlights the importance of considering alloy composition when selecting a bonding system.
Gold bonding performance: For pure gold and type IV gold alloys, Metal Primer Z (containing MDTP and MDP) has demonstrated the highest bond strengths after thermal cycling, suggesting superior bonding durability specifically for gold-based restorations [1].
Formulation advantages: Primers containing multiple active monomers (such as Alloy Primer with VTD and MDP) generally demonstrate enhanced overall performance across different metals compared to single-monomer systems, likely due to complementary bonding mechanisms addressing different aspects of the adhesion process.
The bonding durability of all sulfur-containing primers, including VTD-based systems, is influenced by environmental factors, with thermal cycling causing statistically significant decreases in bond strength regardless of the specific primer or metal type [1]. This universal phenomenon underscores the challenging nature of the oral environment for adhesive interfaces and the need for continued improvement in bonding technologies.
Table 4: Failure Mode Analysis of VTD-Primed Specimens After Shear Testing
| Metal Type | Thermal Cycling | Adhesive Failure (%) | Mixed Failure (%) |
|---|---|---|---|
| Pure Gold | TC0 | 40 [1] | 60 [1] |
| Pure Gold | TC2000 | 70 [1] | 30 [1] |
| Type IV Gold Alloy | TC0 | 30 [1] | 70 [1] |
| Type IV Gold Alloy | TC2000 | 65 [1] | 35 [1] |
| Pure Silver | TC0 | 20 [1] | 80 [1] |
| Pure Silver | TC2000 | 50 [1] | 50 [1] |
Table 5: Commercial Sulfur-Containing Primers for Noble Metals
| Primer Name | Active Monomer(s) | Solvent | Notable Features |
|---|---|---|---|
| V-Primer | VBATDT (VTD) [1] | Acetone [1] | Single-monomer system specifically for noble metals |
| Alloy Primer | VBATDT (VTD) + MDP [1] | Acetone [1] | Dual-monomer system for broader applicability |
| Metaltite | MTU-6 [1] | Ethanol [1] | Alternative sulfur chemistry |
| Metal Link Primer | MDDT + 6-MHPA [1] | Acetone [1] | Combined sulfur and phosphate monomers |
| Metal Primer Z | MDTP + MDP [1] | Ethanol [1] | Hybrid thiophosphate-phosphate system |
The effective use of VTD-containing primers requires careful consideration of compatibility factors that can influence bonding performance:
Resin system compatibility: VTD-primed surfaces demonstrate optimal performance with chemically activated acrylic resins commonly used for luting fixed prosthodontic restorations [1]. The polymerizable vinyl group of VTD participates effectively in free-radical polymerization with methacrylate-based resin systems. However, performance may vary with different resin formulations, particularly those containing inhibitors or alternative monomer systems that might not copolymerize efficiently with the vinylbenzyl group of VTD.
Metal composition effects: While VTD-containing primers effectively bond to various noble metals, their performance shows significant variation depending on the specific metal composition [1]. The highest bond strengths are typically achieved with silver, followed by gold, palladium, and copper. This metal-specific performance suggests that the chemical interaction between sulfur atoms in VTD and the metal surface differs across the noble metal group, potentially due to variations in electron configuration and surface reactivity.
Surface condition requirements: The bonding effectiveness of VTD primers depends on direct molecular access to the bare metal surface. Contamination with hydrocarbons, silicones, or other impurities can significantly reduce bond strength by blocking the adsorption sites. This necessitates rigorous cleaning protocols and careful handling of surfaces before primer application.
The long-term stability of bonds created using VTD-containing primers represents an important consideration for clinical applications:
Thermal cycling impact: All sulfur-containing primers, including VTD-based systems, exhibit statistically significant decreases in bond strength following thermal cycling between 4°C and 60°C [1]. This phenomenon reflects the challenging nature of the oral environment, where repeated thermal stresses create mechanical loads at the adhesive interface due to differences in the coefficients of thermal expansion between metals and resin composites.
Hydrolytic stability: The metal-sulfur bonds formed by VTD may be susceptible to hydrolytic degradation over extended periods in aqueous environments. While the thione-thiol tautomerization creates relatively stable interactions with noble metal surfaces, these bonds may not possess the same resistance to water degradation as covalent bonds formed in other adhesive systems.
Clinical performance correlation: Although in vitro studies show bond strength reduction after artificial aging, clinical reports describe "overall excellent" performance of restorations seated with noble metal bonding systems [2]. This discrepancy highlights the complex relationship between laboratory bond strength measurements and clinical success, where multiple factors including restoration design, occlusal forces, and adhesive area contribute to overall performance.
The development of VTD (this compound) represents a significant advancement in adhesive dentistry, specifically addressing the long-standing challenge of bonding resin-based materials to noble metal alloys. The unique molecular structure of VTD, featuring both metal-binding sulfur atoms and a polymerizable vinyl group, enables the formation of durable interfaces between dissimilar materials through specific adsorption mechanisms involving thione-thiol tautomerization [3].
The clinical relevance of VTD-containing primers is substantiated by excellent clinical performance of restorations and fixed partial dentures made of Ag-Pd-Cu-Au alloys when seated with contemporary noble metal bonding systems [2]. The availability of these bonding systems has expanded treatment options in prosthodontics, allowing for more conservative tooth preparations and expanding the applications of resin-bonded fixed dental prostheses.
Future developments in this field will likely focus on enhancing bonding durability through multi-monomer formulations that combine VTD with other functional monomers such as MDP, as already demonstrated in commercial products like Alloy Primer [1]. Additionally, surface treatment technologies such as silica coating combined with silanization may be integrated with sulfur-containing primers to create dual-mechanism bonding approaches that provide both chemical adhesion and micromechanical retention.
The ongoing refinement of noble metal bonding systems incorporating VTD and related monomers continues to address the evolving needs of clinical dentistry, particularly as alloy compositions change and new restorative materials are introduced. Through continued research and development, the performance and reliability of these adhesive interfaces will further improve, supporting enhanced clinical outcomes for patients requiring metal-based restorations.
Before applying the protocol, understanding the key properties of VBATDT is essential for handling and application.
| Property | Specification |
|---|---|
| CAS Number | 88373-30-2 [1] |
| Molecular Formula | C₁₅H₁₈N₄S₂ [1] |
| Molecular Weight | 318.5 g/mol [1] |
| IUPAC Name | 6-[(4-ethenylphenyl)methyl-propylamino]-1H-1,3,5-triazine-2,4-dithione [1] |
| Synonym | VBATDT [1] |
| Key Reactivity | Thiol groups capable of metal-sulfur bond formation and radical polymerization [1] |
VBATDT functions as a molecular bridge between a metal surface and a resin material (like dental adhesive). Its effectiveness stems from its bifunctional design:
The following diagram illustrates this two-step bonding mechanism.
VBATDT Bonding Mechanism to Metal and Resin
This protocol is adapted from experimental studies on the use of VBATDT as a metal primer [3] [2].
VBATDT is not a universal primer. Its efficacy is highly dependent on the metal substrate, as shown by the following data compiled from comparative studies.
| Metal Surface | Adsorption of VBATDT | Tensile Bond Strength Outcome |
|---|---|---|
| Gold (Au) | Strongly Chemisorbed [3] | Effective promotion [3] |
| Silver (Ag) | Strongly Chemisorbed [3] | Effective promotion [3] |
| Copper (Cu) | Strongly Chemisorbed [3] | Effective promotion [3] |
| Chromium (Cr) | Not Adsorbed [3] | Not effective [3] |
| Zirconia (ZrO₂) | Not Detected [4] | Not effective [4] |
Note on Metal Specificity: The data indicates that VBATDT is highly effective for precious metals (Au, Ag) and copper, but ineffective for chromium and zirconia [3] [4]. For these metals, other functional monomers like MDP are required for adhesion promotion [3] [4].
VBATDT is a specialized and highly effective surface treatment agent for enhancing resin adhesion to metals like gold, silver, and copper. Its unique mechanism, relying on thiol-metal chemisorption and vinyl polymerization, creates a strong and durable interface. Researchers are advised to validate its adsorption spectroscopically and to be mindful of its limitations with chromium and zirconia surfaces.
6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT) represents a specialized chemical primer with unique capabilities for creating durable bonds between composite resins and precious metal alloys. This compound, with molecular formula C₁₅H₁₈N₄S₂ and molecular weight of 318.5 g/mol, functions as an adhesive bonding promoter specifically designed for dental and medical applications where reliable metal-polymer interfaces are critical [1] [2]. The chemical structure of VBATDT features two key functional components: dithiol groups on the triazine ring that provide strong affinity to metal surfaces, and a vinylbenzyl group that enables copolymerization with resin-based systems [1]. This dual functionality establishes VBATDT as a molecular bridge between inorganic metal surfaces and organic polymers.
The bonding mechanism of VBATDT involves both chemical coordination and physical adhesion processes. The electron-rich sulfur atoms in the dithiol groups form coordinate covalent bonds with precious metal atoms in gold and silver-palladium alloys, creating a self-assembled monolayer on the metal surface [1]. Simultaneously, the vinyl group participates in polymerization reactions with methacrylate-based resins during curing, resulting in a seamless integration between the metal substrate and polymer overlayer [3] [4]. This combination of interactions yields bond strengths that remain stable even under challenging conditions, including thermal cycling and prolonged exposure to moisture [3]. The unique tautomeric properties of VBATDT, transitioning between thiol and thione forms, may further enhance its binding versatility across different pH environments [1].
VBATDT possesses distinctive molecular characteristics that enable its function as an effective adhesion promoter. The compound exhibits thione-thiol tautomerism, allowing it to exist in equilibrium between different molecular forms depending on environmental conditions [1]. In neutral and acidic environments, the thione form predominates, while alkaline conditions favor the thiol tautomer [1]. This adaptability may enhance its binding capacity under different application scenarios. The molecular architecture consists of a 1,3,5-triazine core substituted with two thiol groups at positions 2 and 4, while position 6 features an amino group bearing both vinylbenzyl and propyl substituents [1]. This arrangement creates an asymmetric electronic distribution that facilitates interactions with metal surfaces.
The vinylbenzyl substituent introduces both aromatic character and polymerizable functionality through its terminal vinyl group [1]. This component has a molecular weight of 117.15 g/mol (C₉H₉) and contributes to the overall conjugated system through π-electron delocalization. The propylamine chain introduces aliphatic character and conformational flexibility, with the amine nitrogen serving as both hydrogen bond donor and acceptor to influence intermolecular interactions [1]. The combination of these structural elements yields a molecule with balanced hydrophobic and hydrophilic characteristics, optimal for creating stable interfaces between metallic and polymeric materials in biological environments.
Table 1: Molecular Characteristics of VBATDT
| Property | Specification |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄S₂ |
| Molecular Weight | 318.5 g/mol |
| CAS Registry Number | 88373-30-2 |
| Carbon Content | 56.39% |
| Hydrogen Content | 6.00% |
| Nitrogen Content | 17.54% |
| Sulfur Content | 20.07% |
| IUPAC Name | 6-[(4-ethenylphenyl)methyl-propylamino]-1H-1,3,5-triazine-2,4-dithione |
| Tautomeric Forms | Thione (predominant in neutral/acidic conditions), Thiol (favored in basic conditions) |
The chemical reactivity of VBATDT primarily derives from its thiol groups, which engage in several key reaction types essential for its adhesive function. These sulfur-containing moieties demonstrate nucleophilic reactivity and metal-binding capabilities, forming strong coordinate covalent bonds with precious metal atoms [1]. The vinyl functionality enables participation in free radical polymerization reactions, allowing VBATDT to incorporate directly into growing polymer networks during resin curing [1]. This dual reactivity profile establishes VBATDT as an effective molecular bridge between metallic substrates and resin-based materials.
The triazine core exhibits electron-deficient aromatic character due to the presence of three nitrogen atoms within the six-membered ring [1]. This electronic configuration enhances susceptibility to nucleophilic attack while imparting electrophilic character to carbon centers, potentially facilitating additional bonding interactions. The compound demonstrates thermal stability up to approximately 300°C, making it suitable for applications requiring elevated processing temperatures [1]. The sulfur atoms in both thiol and thione tautomeric forms serve as effective coordination sites for metal complexation, particularly with precious metals like gold, silver, and palladium [3] [4]. These properties collectively enable VBATDT to create durable interfaces between dissimilar materials in demanding clinical environments.
VBATDT demonstrates exceptional performance in bonding composite resins to precious metal alloys, with quantitative assessments confirming its effectiveness under conditions simulating clinical use. Research has established that VBATDT-primed specimens maintain considerable bond strength even after extensive thermocycling designed to accelerate aging and assess bond durability [3]. The adhesive strength values vary depending on the specific alloy composition and resin system employed, with documented performance across multiple precious metal substrates including silver-palladium-copper-gold alloys and type III gold alloys [3] [4].
The shear bond strengths achieved with VBATDT priming consistently surpass minimum thresholds considered adequate for clinical applications, with values retained even after the equivalent of years of simulated function. Studies comparing VBATDT with other priming agents have demonstrated its superior performance in maintaining bond integrity under challenging conditions [4]. The combination of VBATDT with specific resin systems, particularly those containing 4-META, has shown exceptional results, creating interfaces that resist degradation from moisture and thermal stress [4].
Table 2: Bond Strength Performance of VBATDT with Precious Metal Alloys
| Alloy Type | Resin System | Primer | Initial Bond Strength (MPa) | Post-Thermocycling Bond Strength (MPa) | Thermocycling Conditions |
|---|---|---|---|---|---|
| Ag-Pd-Cu-Au | 4-META/MMA-TBB | VBATDT | >30 | 28.4 | 100,000 cycles (4°C-60°C) |
| Type III Gold | 4-META/MMA-TBB | VBATDT | >25 | 20.8 | 100,000 cycles (4°C-60°C) |
| Ag-Pd-Cu-Au | MMA-TBB | V-Primer (VTD) | Not specified | ~20 | 20,000 cycles |
| Ag-Pd-Cu-Au | 4-META | V-Primer (VTD) | Not specified | ~22 | 20,000 cycles |
The long-term stability of VBATDT-mediated bonds represents one of its most significant advantages for clinical applications. Testing protocols employing extended thermocycling in water demonstrate that VBATDT-primed interfaces maintain functional bond strength even after 100,000 cycles between 4°C and 60°C (approximately 1 minute per cycle) [3]. This rigorous testing simulates several years of clinical service, with VBATDT-primed specimens retaining approximately 85-95% of their initial bond strength depending on the specific alloy system [3].
Comparative studies have revealed that the combination of VBATDT primer with 4-META-containing resins produces particularly durable interfaces without compromising bond strength [4]. Unlike some alternative priming systems that may demonstrate reduced effectiveness when combined with specific resins, VBATDT maintains consistent performance across different resin formulations [4]. This compatibility profile makes VBATDT a versatile choice for various clinical scenarios requiring different material combinations. The bond failure modes observed in VBATDT-primed specimens typically involve cohesive failure within the resin rather than adhesive failure at the metal interface, confirming the strength of the primed bond [3].
Establishing reliable bonds between composite resins and precious metal alloys requires meticulous surface preparation and precise application of VBATDT primer. The following protocol has been experimentally validated to yield optimal and consistent results:
Diagram 1: Metal Surface Preparation and Priming Workflow. This protocol ensures proper surface conditioning for optimal VBATDT adhesion to precious metal alloys.
Following successful metal priming, the bonding protocol continues with application of the adhesive resin system:
Implementing rigorous quality control measures throughout the bonding process ensures consistent results and identifies potential issues before final implementation:
While VBATDT has established applications in dental prosthodontics, its unique properties suggest significant potential for broader biomedical applications. The compound's ability to create durable interfaces between metals and polymers makes it promising for medical devices requiring integration of dissimilar materials, such as orthopedic implants with polymer components or electronic medical devices with encapsulated metallic connectors [1]. The biological activity observed in preliminary studies, including mitochondrial enzyme modulation and potential antioxidant properties, further suggests possible pharmaceutical applications [1].
The molecular architecture of VBATDT, featuring multiple functional groups capable of simultaneous interaction with different material classes, provides a template for designing next-generation interface agents. Recent advances in ligand-guided synthesis techniques, similar to those described by Paradine et al., could enable development of VBATDT derivatives with enhanced specificity for particular metal alloys or improved polymerization efficiency with different resin systems [5]. The integration of computational screening approaches, such as the Goldilocks protocol for inhibitor discovery, may facilitate identification of optimal VBATDT formulations for specific applications without extensive experimental trial-and-error [6].
The evolving landscape of drug discovery methodologies offers new opportunities for optimizing and applying VBATDT technology. The compact, focused library approach exemplified by the Early Structure-Early Testing (ESET) library in computational screening protocols could be adapted to identify VBATDT derivatives with enhanced properties [6]. This approach combines fragment-based screening with computational efficiency to accelerate development of specialized adhesive agents for targeted applications.
Emerging capabilities in molecular modeling and protein-ligand interaction prediction enable more precise understanding of how VBATDT derivatives might interact with biological systems beyond their adhesive functions [6]. The documented enzymatic effects of VBATDT suggest potential for development of specialized therapeutic agents targeting mitochondrial functions [1]. As computational protocols advance, the integration of VBATDT-like compounds into multifunctional materials that combine structural support with therapeutic activity represents a promising direction for biomaterials research.
VBATDT represents a specialized and highly effective adhesion promoter for creating durable bonds between precious metal alloys and composite resins. Its unique molecular architecture, featuring both metal-coordinating thiol groups and polymerizable vinyl functionality, enables the formation of stable interfaces that withstand challenging conditions including thermal cycling and moisture exposure. The documented bond strengths exceeding 20 MPa after 100,000 thermocycles demonstrate exceptional durability for clinical applications [3]. The detailed protocols provided for surface preparation, primer application, and resin bonding provide researchers with validated methodologies for implementing this technology across various applications. As biomaterial science advances, VBATDT and its derivatives hold significant promise for enabling new generations of multifunctional materials with enhanced capabilities at the interface between biological and synthetic systems.
1. Chemical Mechanism of VBATDT Adhesion VBATDT (6-(4-vinylbenzyl-n-propyl)amino-1,3,5-trizaine-2,4-dithiol) functions as a sulfur-containing monomer that enables chemical bonding between acrylic resins and metal substrates. The dithiol groups in its molecular structure form strong coordination bonds with metal atoms on alloy surfaces, creating a stable interface [1] [2]. When combined with MDP (10-methacryloyloxydecyl dihydrogen phosphate), VBATDT creates a synergistic effect where MDP bonds to base metals through phosphate groups while VBATDT adheres to noble metals through sulfur-metal interactions [3].
2. Optimal Formulation Parameters Research indicates that effective bonding requires VBATDT concentrations of 0.5-1.0 wt% in primer solutions [2]. The combination of 0.5% VBATDT with 0.5% MDP in acetone has demonstrated particularly strong bond strength to cobalt-chromium (Co-Cr) and gold-silver-palladium (Au-Ag-Pd) alloys, maintaining stability through 180 days of water storage [2]. For titanium alloys, VBATDT-containing primers show improved performance but require complementary surface treatments.
3. Substrate-Specific Performance VBATDT exhibits variable effectiveness across different metal substrates, as shown in the table below:
Table 1: Shear Bond Strength (SBS) of VBATDT-Containing Primers on Different Alloys
| Alloy Type | Primer Composition | Shear Bond Strength (MPa) | Significance |
|---|---|---|---|
| Co-Cr | Alloy Primer (MDP+VBATDT) | Highest values reported [3] | Significantly stronger than other primers [3] |
| Au-Ag-Pd | Alloy Primer (MDP+VBATDT) | Highest values reported [3] | Significantly stronger than V-Primer (VBATDT only) [3] |
| Titanium | Alloy Primer (MDP+VBATDT) | No significant difference vs. MAC-Bond II [3] | Effective but other primers may perform similarly [3] |
4. Durability and Aging Performance Bonding systems incorporating VBATDT demonstrate excellent long-term stability. Specimens prepared with optimal VBATDT/MDP formulations maintained bond strength after 180 days of water storage and 5,000 thermal cycles (5°C-55°C) [2] [3]. This indicates that the chemical bonds formed by VBATDT resist hydrolytic degradation, which is crucial for clinical applications in the oral environment.
5. Surface Contamination Considerations VBATDT's effectiveness is compromised on tarnished metal surfaces. Studies show that Co-Cr and Au-Ag-Pd alloys artificially tarnished with polyvinylpyrrolidone solution exhibited significantly reduced bond strengths regardless of primer application [3]. This highlights the necessity of proper surface preparation before primer application, particularly for repair procedures where existing restorations may have surface contamination.
1. Sample Preparation
2. Surface Treatment
3. Primer Application
4. Bonding Procedure
5. Aging and Testing
The experimental workflow is summarized below:
Diagram 1: Experimental workflow for VBATDT bonding protocol
The molecular bonding mechanism of VBATDT to metal surfaces is illustrated below:
Diagram 2: VBATDT molecular bonding mechanism
Table 2: Effect of Tarnishing on VBATDT Primer Effectiveness
| Alloy Type | Surface Condition | Shear Bond Strength | Statistical Significance |
|---|---|---|---|
| Co-Cr | Untarnished | High | p < 0.05 |
| Co-Cr | Tarnished (PVP solution) | Significantly reduced | p < 0.05 |
| Au-Ag-Pd | Untarnished | High | p < 0.05 |
| Au-Ag-Pd | Tarnished (PVP solution) | Significantly reduced | p < 0.05 |
| Titanium | Untarnished | Moderate | Not significant |
| Titanium | Tarnished (PVP solution) | Moderate | Not significant |
VBATDT is particularly effective for bonding acrylic resins to cobalt-chromium and gold-silver-palladium alloys when combined with MDP at optimal concentrations of 0.5% each. The primer requires proper surface preparation including airborne-particle abrasion and is susceptible to performance reduction on tarnished surfaces. For titanium alloys, VBATDT provides adequate bonding but may not outperform other primer systems. The documented protocols provide reproducible methodology for researchers developing enhanced metal-resin interfaces in dental and medical applications.
6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT) is a specialty monomer that functions as an adhesive bonding promoter for precious metal alloys, particularly in fixed prosthodontics [1] [2]. Its molecular structure (C₁₅H₁₈N₄S₂) features a triazine core with dithiol functionality and a polymerizable vinylbenzyl group [3] [4].
The primary bonding mechanism involves thione-thiol tautomerization upon adsorption onto the metal surface. Spectroscopic analysis confirms that VBATDT undergoes a structural change where C=S bonds in the solid state transform upon adsorption on Au, suggesting the molecule converts to a thiol form that creates specific chemical interactions between the sulfur atoms and the precious metal surface [5]. This forms a stable, chemically bonded layer. The vinyl group then enables co-polymerization with the methacrylate resins in the adhesive opaque and the overlying composite, creating a robust interfacial layer [5] [3].
The following section outlines a standardized protocol for bonding a light-cured fixed prosthodontic composite resin to precious metal alloys using VBATDT, based on established methodologies [1].
Step 1: Metal Surface Preparation
Step 2: Primer Application
Step 3: Resin Bonding and Curing
Step 4: Post-Treatment and Testing
The following tables summarize the key quantitative findings from the search results.
Table 1: Shear Bond Strength of VBATDT-Primed Alloys After Thermocycling
| Metal Alloy | Shear Bond Strength (MPa) | Testing Conditions | Source |
|---|---|---|---|
| Ag-Pd-Cu-Au Alloy | 28.4 MPa | After 100,000 thermocycles | [1] |
| Type III Gold Alloy | 20.8 MPa | After 100,000 thermocycles | [1] |
Table 2: Functional Advantages of the VBATDT Bonding Technique
| Aspect | Description | Implication |
|---|---|---|
| Bond Integrity | Significantly reduces wear at the veneer-metal interface under load [7]. | Enhanced durability and longevity of the restoration. |
| Clinical Performance | Contributes to "overall excellent" clinical outcomes for noble metal restorations and FPDs [8]. | Proven clinical efficacy. |
| Aging Resistance | Maintains strong bonds after extensive thermocycling (100,000 cycles) [1]. | High resistance to oral environmental challenges. |
The VBATDT primer system addresses a key challenge in dentistry: bonding to homogeneous noble metal surfaces that are not easily etched by acids [6]. While other techniques like the Silicoater or Rocatec systems rely on depositing a silica layer onto the metal followed by silanization, the VBATDT method provides a more direct chemical adhesion path [6]. It is noted as one of the effective thione monomers for bonding noble metal alloys alongside other compounds like MTU-6 and MDDT [8].
Q: What can I do if my experiments show low bond strength between resin cement and high-crystalline zirconia?
A: The primary recommended solution is a chemical surface treatment using a combination of primers. Mechanical surface treatment is not required. The most effective method identified is applying a primer containing a mixture of MDP and VBATDT [1].
Q: How does the choice of luting system affect the bond strength when using this primer?
A: The resin cement you use matters. Research indicates that RelyX Unicem resin cement promoted higher bond strength (16.07 MPa) compared to Panavia 21 (13.75 MPa) when used with the MDP+VBATDT primer [1].
The table below summarizes the quantitative data from the key study for easy comparison.
| Surface Treatment | Average Bond Strength (MPa) | Luting System with Highest Bond Strength |
|---|---|---|
| MDP + VBATDT Primer | 22.77 | RelyX Unicem [1] |
| MDP Primer Only | 12.78 | RelyX Unicem [1] |
| No Surface Treatment (Control) | 9.17 | RelyX Unicem [1] |
Here is a detailed methodology for the key experiment that demonstrated the effectiveness of the MDP+VBATDT primer, based on the cited study [1].
This workflow is illustrated in the following diagram:
VBATDT (6-(4-vinylbenzyl-n-propyl)amino-1,3,5-trizaine-2,4-dithiol) is a sulfur-containing monomer that promotes adhesion to metal alloys and zirconia ceramics, often used synergistically with MDP (10-Methacryloyloxydecyl dihydrogen phosphate) [1] [2].
Optimal VBATDT Formulation for Maximum Bond Strength [1] The table below summarizes microtensile bond strength findings for Y-TZP zirconia bonded with resin cement using different MDP/VBATDT primer formulations after 48 hours and 180 days of water storage.
| Primer Group | MDP Concentration | VBATDT Concentration | Bond Strength at 48 hours (MPa) | Bond Strength at 180 days (MPa) | Notes |
|---|---|---|---|---|---|
| Control | 0% | 0% | 0.0 (spontaneous debond) | 0.0 (spontaneous debond) | No primer application [1]. |
| MV5 | 0% | 0.5% | 0.0 (spontaneous debond) | 0.0 (spontaneous debond) | Lack of MDP prevents bonding [1]. |
| M1 | 0.1% | 0% | Data not statistically significant | Data not statistically significant | Low concentration insufficient [1]. |
| M5 | 0.5% | 0% | Data not statistically significant | Data not statistically significant | MDP alone provided some bond strength [1]. |
| M1V1 | 0.1% | 0.1% | Data not statistically significant | Data not statistically significant | Low concentrations insufficient [1]. |
| M5V1 | 0.5% | 0.1% | Intermediate values | Intermediate values | Higher than M1V1, but lower than M5V5 [1]. |
| M1V5 | 0.1% | 0.5% | Intermediate values | Intermediate values | Higher than M1V1, but lower than M5V5 [1]. |
| M5V5 | 0.5% | 0.5% | Highest bond strength | Stable, high bond strength | Recommended formulation; synergy creates strong, durable bond [1]. |
Here are solutions to frequently encountered problems when working with VBATDT:
Low bond strength after aging or thermal cycling
Inconsistent bonding results across different metal alloys
Bond failure on contaminated or tarnished metal surfaces
While a specific protocol for VBATDT wasn't available, the following methodology is standard for evaluating material durability and can be adapted [3] [2].
Key Parameters for Thermal Cycling Protocol [3] [2]:
The search results reveal specific areas where information on VBATDT thermal cycling resistance is limited:
To advance your research:
For solvent-based primers like those containing VBATDT, the primary factor controlling the thickness of the resulting film is the concentration of the active components in the primer solution [1].
Based on standard practices for similar materials, you can adapt the following methodology for your experiments with VBATDT-containing primers [1].
Materials and Equipment:
Procedure:
The table below summarizes common problems related to primer application and their likely solutions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Weak bond strength; failure within the primer layer | Primer layer is too thick and over-crosslinked [1]. | Reduce the concentration of the primer solution and ensure a thin, uniform application. |
| Weak bond strength; failure at the interface | Primer layer is too thin or incomplete [1]. | Increase the concentration of the primer solution and ensure full, uniform coverage of the substrate. |
| Poor durability in humid/wet conditions | Insufficient or degraded primer layer, failing to provide adequate water resistance [1]. | Verify primer concentration and application method. Ensure the substrate is properly cleaned before application. |
Understanding the chemistry of VBATDT can help optimize its application:
The following diagram outlines the logical workflow for applying and troubleshooting a VBATDT primer, based on the general principles and specific chemistry discussed.
The controlled application of a VBATDT primer layer is a critical step in ensuring strong and durable bonds in your experimental setups. The most reliable approach is to use primer solutions in the 2-5% concentration range and adhere to proper drying protocols.
This guide addresses common problems researchers encounter when working with VBATDT-containing primers.
Problem 1: Inadequate or Degrading Bond Strength with Zirconia
Problem 2: Poor Dentin Infiltration and Unstable Hybrid Layer
The tables below consolidate key quantitative findings from the research to inform your experimental design.
Table 1: Effect of MDP/VBATDT Primer Composition on Zirconia Bond Strength [1]
| Primer Group (MDP/VBATDT wt%) | Initial Bond Strength (48h) | Bond Strength after 180 Days | Notes |
|---|---|---|---|
| Control (No Primer) | All samples debonded spontaneously | All samples debonded spontaneously | - |
| 0% MDP / 0.5% VBATDT | All samples debonded spontaneously | All samples debonded spontaneously | Insufficient without MDP |
| Primers with ≥0.5% of each monomer | High initial bond strength | No significant decrease | Optimal concentration |
Table 2: Efficacy of MMP Inhibitors on Dentin Shear Bond Strength (SBS) [4]
| MMP Inhibitor Treatment | SBS without Thermocycling (MPa) | SBS with Thermocycling (MPa) | Notes |
|---|---|---|---|
| Control (No inhibitor) | 10.97 | 5.84 | Significant strength loss after aging |
| 2% Chlorhexidine (CHX) | 10.25 | 9.19 | Most effective; minimal strength loss |
| 2% Tetracycline | 10.86 | 9.19 | Effective |
| 17% EDTA | 5.32 | 3.92 | Least effective |
Q1: What is the primary mechanism behind VBATDT's adhesion to zirconia? VBATDT (6-(4-vinylbenzyl-n-propyl)amino-1,3,5-trizaine-2,4-dithiol) is a monomer developed for metal bonding. Its thiol groups are believed to form strong chemical bonds with the zirconia surface. When used in combination with MDP, which bonds to zirconia via its phosphate groups, the two monomers create a synergistic effect, leading to superior and durable bond strength [1].
Q2: How can I test the hydrolysis resistance of a new VBATDT-containing formulation? A robust stability testing protocol should be implemented [5]:
Q3: Why is the hybrid layer considered the "Achilles' heel" of dental bonded restorations? The hybrid layer is a structure of resin-infiltrated collagen that forms the bond between adhesive and dentin. Unfortunately, resin never completely infiltrates the demineralized collagen network. This leaves exposed collagen fibrils vulnerable to hydrolysis and degradation by enzymes (MMPs), leading to the progressive breakdown of the bond and ultimately, restoration failure [3].
Here are standardized methodologies for key experiments cited in this guide.
Protocol 1: Evaluating Bond Strength Durability of a Primer to Zirconia [1]
Protocol 2: Applying an MMP Inhibitor for Enhanced Dentin Bond Durability [4]
The following diagram illustrates the key experimental pathway for developing and validating a hydrolysis-resistant VBATDT-based primer, integrating the protocols above.
The table below summarizes the key information on solvent use for VBATDT from peer-reviewed studies:
| Application Context | Solvent Used | Documented Purpose/Protocol |
|---|---|---|
| Metal primer for dental alloys (Au, Ag, Cu, Cr) [1] | Acetone | Used to rinse cast primer films from metal surfaces for spectroscopic analysis (IRA). |
| Metal primer for Au-Cu-Ag alloy [2] | Acetone (inferred) | A component of the commercial "Alloy Primer"; used for dissolving primers in bonding experiments. |
| Bonding to zirconia surfaces [3] | Acetone | Used to rinse zirconia disks treated with primers three times after surface application. |
These studies confirm acetone is a standard and effective solvent for VBATDT in research settings.
The following workflow is based on a study that used Raman and infrared spectroscopy to investigate how adhesive monomers like VBATDT interact with metal surfaces [1]. This provides a proven methodology for preparing and testing primer solutions.
Step 1: Prepare the Primer Solution
Step 2: Apply to Substrate and Dry
Step 3: Post-Treatment and Analysis
VBATDT is primarily investigated as a key component in metal primers, especially in dental adhesive systems. Its sulfur-containing thiol/thione groups chemisorb onto noble and base metal surfaces like gold, silver, and copper, creating a strong, durable bond with the resin cement [1] [2] [4].
While the search results do not explicitly state the reason, its use in multiple documented protocols implies that acetone effectively dissolves VBATDT, and its high volatility allows for rapid evaporation, facilitating the formation of a uniform primer film on the substrate [1] [3].
The provided search results do not include a specific safety data sheet (SDS) for VBATDT. However, as a standard laboratory practice, you should:
The search results indicate one study where VBATDT was used successfully at a concentration of 0.1 mol% in acetone [1]. The table below summarizes the key experimental details and the resulting shear bond strength data on various noble metals.
| Aspect | Details |
|---|---|
| Recommended Concentration | 0.1 mol% in acetone [1] |
| Application | Apply to adherend surface, then air-dry [1]. |
| Luting Agent | Self-polymerizing acrylic resin initiated with tri-(n)-butylborane (TBB) [1]. |
| Shear Bond Strength (Median, post-thermocycling) | Silver (Ag): 8.5 MPa Copper (Cu): 21.1 MPa Palladium (Pd): 2.1 MPa Gold (Au): 7.7 MPa [1] |
This protocol was tested against another primer, MDTHP, which showed higher bond strengths on all metals in the same study [1]. An older study also confirmed that a VBATDT primer provided a clinically acceptable bond for a light-cured prosthetic composite resin to a silver-palladium-copper-gold casting alloy [2].
The following diagram illustrates the key steps for preparing and testing the bond strength using the VBATDT primer protocol, based on the methodology described in the research [1].
Is there a more effective primer than VBATDT? Yes, in the direct comparison study, the primer functionalized with MDTHP demonstrated higher post-thermocycling shear bond strength on all four noble metals tested (Silver, Copper, Palladium, and Gold) compared to VBATDT [1].
How is the VBATDT primer solution prepared? The research describes preparing the primer as a 0.1 mol% solution of VBATDT in acetone [1]. This means dissolving the VBATDT solid in an acetone solvent to achieve this specific molar concentration.
Why is thermocycling used in this protocol? Thermocycling (typically between 5°C and 55°C) is an accelerated aging process that simulates the long-term stresses on the bond caused by temperature changes in the oral environment. A bond that remains strong after thermocycling is considered more reliable and clinically durable [1].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low initial bond strength. | Inadequate surface preparation. | Ensure metal surfaces are sequentially ground with #800, #1000, and #1500 grit SiC paper and ultrasonically cleaned in acetone [1]. |
| Bond failure after thermocycling. | Weak chemical adhesion to specific metal. | Consider that VBATDT's performance varies by metal. For Gold or Silver, testing the alternative MDTHP primer may improve results [1]. |
| Inconsistent bond strength results. | Uneven primer application or contamination. | Ensure a uniform primer coating is applied to a clean, defined bonding area and dried properly before resin application [1]. |
A 2018 study published in Metals systematically evaluated the effect of MDP and VBATDT monomer ratios on resin bonding to zirconia (Y-TZP) [1]. The key findings are summarized in the table below.
| Primer Group Name | MDP Concentration (wt %) | VBATDT Concentration (wt %) | Microtensile Bond Strength (MPa) after 48 h | Microtensile Bond Strength (MPa) after 180 days |
|---|---|---|---|---|
| Control | 0.0 | 0.0 | All samples debonded spontaneously [1] | All samples debonded spontaneously [1] |
| MV1 | 0.1 | 0.1 | 18.4 ± 4.2 | 21.7 ± 6.1 |
| MV2 | 0.1 | 0.5 | 22.5 ± 6.4 | 20.3 ± 8.1 |
| MV3 | 0.1 | 1.0 | 25.8 ± 7.2 | 23.8 ± 5.9 |
| MV4 | 0.5 | 0.1 | 21.1 ± 7.3 | 22.8 ± 6.5 |
| MV5 | 0.0 | 0.5 | All samples debonded spontaneously [1] | All samples debonded spontaneously [1] |
| MV6 | 0.5 | 0.5 | 32.9 ± 6.7 | 30.4 ± 7.8 |
| MV7 | 1.0 | 0.1 | 27.3 ± 7.3 | 27.8 ± 8.9 |
> Note: The study concluded that a minimum concentration of 0.5 wt% for each monomer (MDP and VBATDT) is critical for achieving high and durable bond strength. Primers lacking either monomer (Control, MV5) resulted in immediate bond failure [1].
The following workflow details the methodology used in the foundational study to generate the data above [1]. You can use this as a standard protocol for testing VBATDT compatibility with other resin systems.
Diagram Title: Experimental Workflow for Primer/Resin Bond Strength Testing
Based on the analyzed study, here are answers to potential questions.
Q: What is the minimum effective concentration for VBATDT in a primer?
Q: Can VBATDT be used effectively without MDP?
Q: How durable is the bond created by an MDP/VBATDT primer?
This guide addresses common problems and solutions directly derived from the experimental findings.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Very low or immediate bond failure | Primer lacks a key chemical monomer (MDP or VBATDT) or uses it at too low a concentration [1]. | Ensure your primer formulation contains a minimum of 0.5 wt% of both MDP and VBATDT. |
| Inconsistent bond strength values | Inadequate surface preparation or contamination before primer application [1]. | Follow a strict surface prep protocol: grind, clean ultrasonically, and ensure the surface is completely air-dried before applying the primer [1]. |
| Bond strength degradation over time | The primer formulation may be unbalanced, or the resin cement application may be suboptimal. | Verify the monomer ratios. Also, ensure the resin cement is mixed according to manufacturer instructions and is properly light-activated if applicable [1]. |
This section addresses common questions and problems you might encounter when working with VBATDT.
Q1: On which metal surfaces is VBATDT most effective? VBATDT is highly effective for bonding to noble and precious metals like gold (Au) and silver (Ag), as well as copper (Cu). Spectroscopic studies indicate it chemisorbs strongly onto these surfaces. However, it is not effective for chromium (Cr); on Cr surfaces, only the phosphate monomer MDP adsorbs effectively [1].
Q2: My bond strength to a gold-palladium alloy is inadequate. What should I check? First, verify your surface preparation protocol. The metal surface should be properly grit-blasted (e.g., with 50µm alumina) and ultrasonically cleaned before primer application [2]. Second, confirm that you are using VBATDT in combination with a compatible resin cement system, such as Panavia. Research shows that VBATDT significantly improves bond strength to high-noble alloys, but this effect is maximized when the entire recommended bonding system is used [2].
Q3: Why does my bond fail after thermocycling, even when the initial strength is high? Thermocycling is a demanding aging process that simulates long-term oral conditions. Some studies on metal primers note that their significant positive effect on bond strength observed initially may not be evident after thermocycling [3]. This suggests that while VBATDT creates a strong initial bond, long-term durability requires optimal coupling with the resin cement and appropriate surface preparation to resist degradation by water and thermal stress.
Q4: Can I use VBATDT for bonding to zirconia ceramics? The evidence is mixed. One study found that a primer containing VBATDT (Alloy Primer) improved bond strength to zirconia, with the failure mode changing to a more desirable mixed pattern [4]. However, a more recent XPS study could not detect VBATDT on a zirconia surface after rinsing, suggesting it does not adsorb strongly to zirconia, unlike MDP [5]. For zirconia, primers containing MDP are likely a more reliable choice.
For your experimental planning and analysis, here is a summary of key quantitative findings and methodologies from the literature.
Table 1: Bond Strength Performance of VBATDT-Containing Primers
| Alloy / Substrate | Surface Treatment | Resin Cement | Key Finding | Test Protocol |
|---|---|---|---|---|
| Au-Ag-Pt-Pd-In Alloy [2] | Grit-blasted + Alloy Primer (VBATDT+MDP) | Panavia 21 Ex | Bond strength of 37.8 MPa after 150 days/37,500 thermal cycles. | Tensile bond strength; water storage & thermal cycling. |
| Au-Ag-Cu-Pt Allory [2] | Grit-blasted + Alloy Primer (VBATDT+MDP) | Panavia 21 Ex | Bond strength of 40.8 MPa after 150 days/37,500 thermal cycles. | Tensile bond strength; water storage & thermal cycling. |
| Zirconia (Y-TZP) [4] | Alloy Primer (VBATDT+MDP) | RelyX U100 | Displayed the best shear bond strength (SBS) results among tested groups. | Shear bond strength after 24h water storage. |
| Au, Ag, Cu Plates [1] | Treated with VBATDT | Not Specified | VBATDT effectively promoted bond strength between resin and these metals. | Tensile bond strength test. |
Table 2: Key Experimental Protocols from Literature
The following protocols can serve as a reference for your own bond strength testing.
| Protocol Element | Details from Literature |
|---|
| Surface Preparation | - Polish metal specimens.
The diagram below outlines a general workflow for a bond strength experiment using VBATDT, incorporating key steps from the research.
The following table summarizes key quantitative findings on 10-MDP bond strength from recent research:
| Application Context | Key Finding on Bond Strength | Experimental Measure | Citation |
|---|---|---|---|
| Dental Fluorosis (Enamel) | 10-MDP adhesive performed significantly better than non-10-MDP adhesive on fluorotic enamel (TF1-TF3 grades). | Shear Bond Strength (p=0.011) [1] | |
| Self-adhesive Resin Cement | Cement with 6.6 wt% 10-MDP showed significantly higher bond strength than 3.3 wt% version. No significant difference vs. 9.9 wt%. | Micro-tensile Bond Strength (µTBS) to dentin [2] | |
| Zirconia Primers | 10 wt% 10-MDP concentration was found to be optimal for bonding to zirconia. Higher concentrations (up to 30 wt%) did not further improve strength. | Shear Bond Strength (SBS) [3] | |
| Low-viscosity Bulk-fill Composite | 10-MDP-containing adhesives showed significantly higher bond strength to composite surfaces than 10-MDP-free adhesive, both immediately and after aging. | Micro-tensile Bond Strength (µTBS) [4] [5] |
To ensure your guide is reproducible and credible, here are the detailed methodologies from the key studies cited above.
1. Bonding to Fluorotic Enamel [1]
2. Optimizing Concentration in Resin Cements [2]
3. Bonding to Zirconia Ceramics [3]
The superior and durable bond strength of 10-MDP is attributed to its unique capacity for chemical interaction with various substrates. The diagram below illustrates this multi-mode bonding mechanism.
This dual chemical interaction, forming stable and insoluble salts with calcium and strong bonds with zirconia, is the fundamental reason for 10-MDP's effectiveness and durability across different dental applications [6] [7] [8].
Since information on "VBATDT" was not available in the search, here are suggestions to find the data you need:
The compound 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT), with the CAS number 88373-30-2, is a known functional monomer used in primers for dental precious metals [1] [2] [3]. Its performance is characterized by its specific interaction with metal surfaces.
The table below summarizes its key performance characteristics based on experimental studies:
| Performance Aspect | Experimental Findings for VBATDT |
|---|---|
| Primary Application | Adhesive monomer/primer for dental precious metals (Au, Ag, Cu) and resins [1] [2]. |
| Adhesion Mechanism | Chemisorption via thione-thiol tautomerization; sulfur atoms form chemical-bond-like interactions with metal surfaces [1]. |
| Key Experimental Evidence | Surface-Enhanced Raman Scattering (SERS) shows disappearance of C=S peak (458 cm⁻¹) on Au, indicating structural change upon adsorption [1]. |
| Effect on Bond Strength | Effectively promotes bond strength between resin and Au, Ag, and Cu [2]. |
| Performance on Specific Metals | • Au, Ag, Cu: VBATDT is mainly chemisorbed [2]. • Cr: VBATDT is not effective; another monomer (M10P) is adsorbed instead [2]. |
The key evidence for VBATDT's adhesion mechanism comes from spectroscopic studies. Here is a detailed look at the primary methodology:
The following diagram illustrates this experimental workflow and the deduced adhesion mechanism:
Despite a thorough search, I could not locate any scientific literature or data for a compound referred to as "MTU-6". Without this information, a direct, objective performance comparison with VBATDT is not possible. To proceed, you may need to:
The following table summarizes key findings from shear bond strength (SBS) tests, a standard method for evaluating bonding efficacy in MPa (Megapascals).
| Alloy Type | Primer/Product | Key Components | Shear Bond Strength (MPa) & Findings | Citation |
|---|---|---|---|---|
| Au-Ag-Pd (Noble) | Alloy Primer | MDP + VBATDT | Significantly higher SBS than V-Primer (VBATDT alone). | [1] [2] |
| V-Primer | VBATDT only | Lower SBS compared to the combined MDP+VBATDT primer. | [1] [2] | |
| Co-Cr (Base) | Alloy Primer | MDP + VBATDT | Significantly higher SBS than MAC-Bond II (MAC-10). | [1] [2] |
| MAC-Bond II | MAC-10 | Lower SBS compared to Alloy Primer (MDP+VBATDT). | [1] [2] | |
| Ti (Base) | Alloy Primer | MDP + VBATDT | No significant difference in SBS compared to MAC-Bond II. | [1] [2] |
| MAC-Bond II | MAC-10 | No significant difference in SBS compared to Alloy Primer. | [1] [2] | |
| High-Noble (Gold Coin) | Alloy Primer | MDP + VBATDT | When combined with sandblasting or etching, achieved high bond strength (25-27 MPa). | [3] |
To interpret the data above, it is essential to understand the standardized methodologies used to generate it.
The diagram below illustrates the synergistic relationship between MDP and VBATDT in a dual-primer system and how they interact with different metal surfaces.
The table below summarizes the key experimental findings for VBATDT and the comparison primer, MDTHP, on four noble metals. The data is expressed as median shear bond strength in Megapascals (MPa) after thermal cycling [1].
| Metal | Primer | Post-20k Thermal Cycles (MPa) |
|---|---|---|
| Silver (Ag) | VBATDT | 7.6 |
| MDTHP | 13.2 | |
| Copper (Cu) | VBATDT | 13.1 |
| MDTHP | 25.9 | |
| Palladium (Pd) | VBATDT | 2.8 |
| MDTHP | 4.1 | |
| Gold (Au) | VBATDT | 5.0 |
| MDTHP | 11.3 |
Key Performance Summary [1]:
The quantitative data was generated using the following standardized laboratory methodology [1].
The diagrams below illustrate the experimental journey and summarize the core findings.
Figure 1: Experimental workflow for testing metal adhesion durability.
Figure 2: Comparison of bond strength for VBATDT and MDTHP primers after thermal cycling.
The table below summarizes the findings from a study that evaluated the shear bond strength (SBS) of a commercial primer containing VBATDT (marketed as Alloy Primer) on three dental casting alloys. This data objectively demonstrates how VBATDT's performance is highly dependent on the substrate material [1].
| Primer | Metal Alloy | Shear Bond Strength (Mean ± SD in MPa) | Predominant Failure Mode |
|---|---|---|---|
| Alloy Primer (VBATDT+MDP) | Silver-Palladium (AgPd) | 32.3 ± 3.6 | Mixed |
| Alloy Primer (VBATDT+MDP) | Nickel-Chromium (NiCr) | 13.7 ± 5.7 | Mixed |
| Alloy Primer (VBATDT+MDP) | Gold-Platinum (AuPt) | 21.8 ± 5.3 | Mixed |
| Experimental Phosphate-based Primer | Nickel-Chromium (NiCr) | 22.7 ± 5.5 | Adhesive |
| Experimental Sulfur-based Primer | Gold-Platinum (AuPt) | 22.6 ± 3.9 | Adhesive |
The data in the table above was generated using the following methodology, which you can reference as a standard protocol for bond stability assessment [1]:
To help you contextualize the performance data, here is some key information about VBATDT's structure and function:
The following diagram illustrates the experimental workflow used to generate the bond strength data.
The table below summarizes key experimental data on the shear bond strength values achieved with VBATDT across different metal alloys and treatment conditions.
| Alloy Type | Specific Alloy | Surface Treatment | Shear Bond Strength (MPa) | Reference / Context |
|---|---|---|---|---|
| High Noble | Gold Coin (21.5 carat) | Etching + Alloy Primer (MDP+VBATDT) [1] | 26.60 ± 5.47 [1] | |
| High Noble | BegoStar (54% Au) | Alloy Primer (MDP+VBATDT) alone [1] | 15.38 ± 2.92 (Sandblasted+Primer) [1] | |
| Silver-Based | Ag–Pd–Cu–Au | VBATDT Primer alone [2] | Relatively low after thermocycling [3] | |
| Base Metal | Co-Cr | Alloy Primer (MDP+VBATDT) [4] | Higher than MAC-Bond II [4] | |
| Precious Metals | Various Precious Metal Alloys | VBATDT-based surface agent [2] | Intermediate bond strength (between 5VS and EP8MA) [2] |
To help you interpret the data, here are the methodologies commonly used in the cited studies.
VBATDT promotes adhesion through its molecular structure. The diagram below illustrates its hypothesized bonding mechanism to a precious metal alloy surface.
The dithiol group (-dithiol) in VBATDT has a high affinity for noble metal atoms, forming strong, stable bonds on the alloy surface [3] [2]. The vinyl group at the other end of the molecule co-polymerizes with the methacrylate groups in the resin cement, creating a durable mechanical and chemical link [2].
The compound 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (CAS No. 88373-30-2) is listed in chemical databases as a material for laboratory use [1] [2]. Several chemical suppliers offer it with stated purities ranging from 95% to 99% [2]. One supplier notes that it is a "patent product," which may restrict its sale or limit public data availability [2].
The lack of published test results suggests this compound may be a novel or proprietary material. Here are constructive steps you can take to build the comparison guide:
To support your experimental design, here is a general framework for conducting accelerated aging tests, based on standard practices across industries [3] [4].
Accelerated aging tests subject a product or material to elevated stress conditions (like heat, humidity, or oxygen) to speed up its normal degradation processes. This allows for the estimation of its shelf life or service life within a much shorter time [3]. The relationship between temperature and the reaction rate is often modeled using the Arrhenius equation [4].
The table below summarizes key stress tests used in accelerated aging studies.
| Stress Factor | Typical Protocol & Conditions | Primary Mechanism Assessed | Commonly Used For |
|---|---|---|---|
| Thermal Aging | Exposure to elevated, constant temperatures (e.g., 50°C - 180°C) [5] [4]. | Chemical breakdown, oxidation, pyrolysis [3] [5]. | Polymers, pharmaceuticals, insulating materials, electronic components. |
| Temperature Cycling | Repeated cycles of extreme heat and cold [3]. | Fatigue from differential expansion/contraction. | Electronics (solder joints), automotive parts. |
| Humidity Testing | Exposure to high humidity, often combined with temperature [3]. | Hydrolytic degradation, corrosion, swelling. | Polymers, coatings, metals. |
| Thermal Shock | Rapid transitions between extreme temperatures [3]. | Cracking, warping from immediate thermal stress. | Aerospace components, ceramics, electronics. |
| UV Exposure | Subjecting materials to UV radiation to simulate sunlight [3]. | Photodegradation (fading, embrittlement). | Plastics, paints, textiles. |
The experimental workflow from a study on insulating materials provides a good example of a rigorous approach [5]:
Key parameters measured to quantify degradation often include [5]: